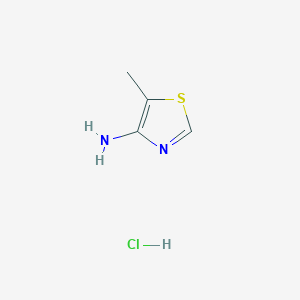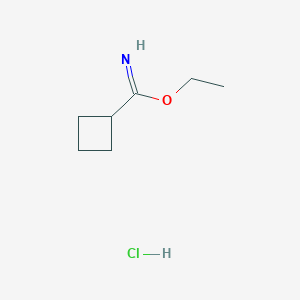
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide, also known as DHI-PM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide also has the ability to inhibit the aggregation of amyloid beta peptides, which are characteristic of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has the ability to reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, one limitation of N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 3,4-dihydroisocoumarin with propargyl bromide, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative stress effects. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-8-10-3-4-11-5-6-16-9-12(11)7-10/h2-4,7H,1,5-6,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHAHSHLHFRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(CCOC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

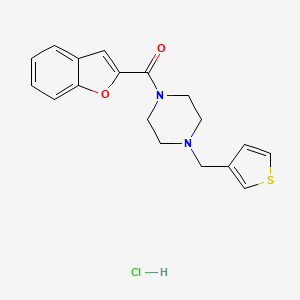
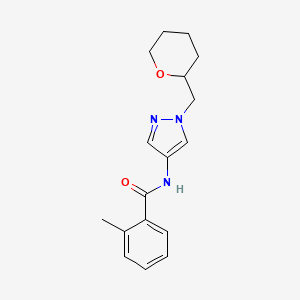
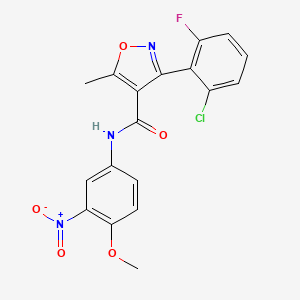
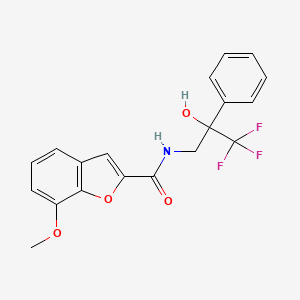
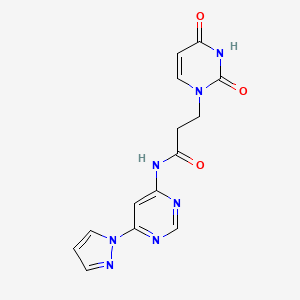
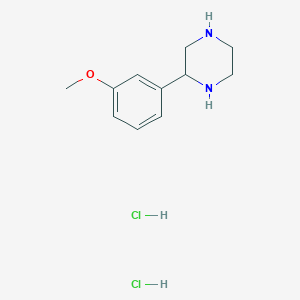
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)
